

Application Notes and Protocols for AS-99 TFA in Mouse Models

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Compound of Interest

Compound Name: AS-99 TFA

Cat. No.: B8210099

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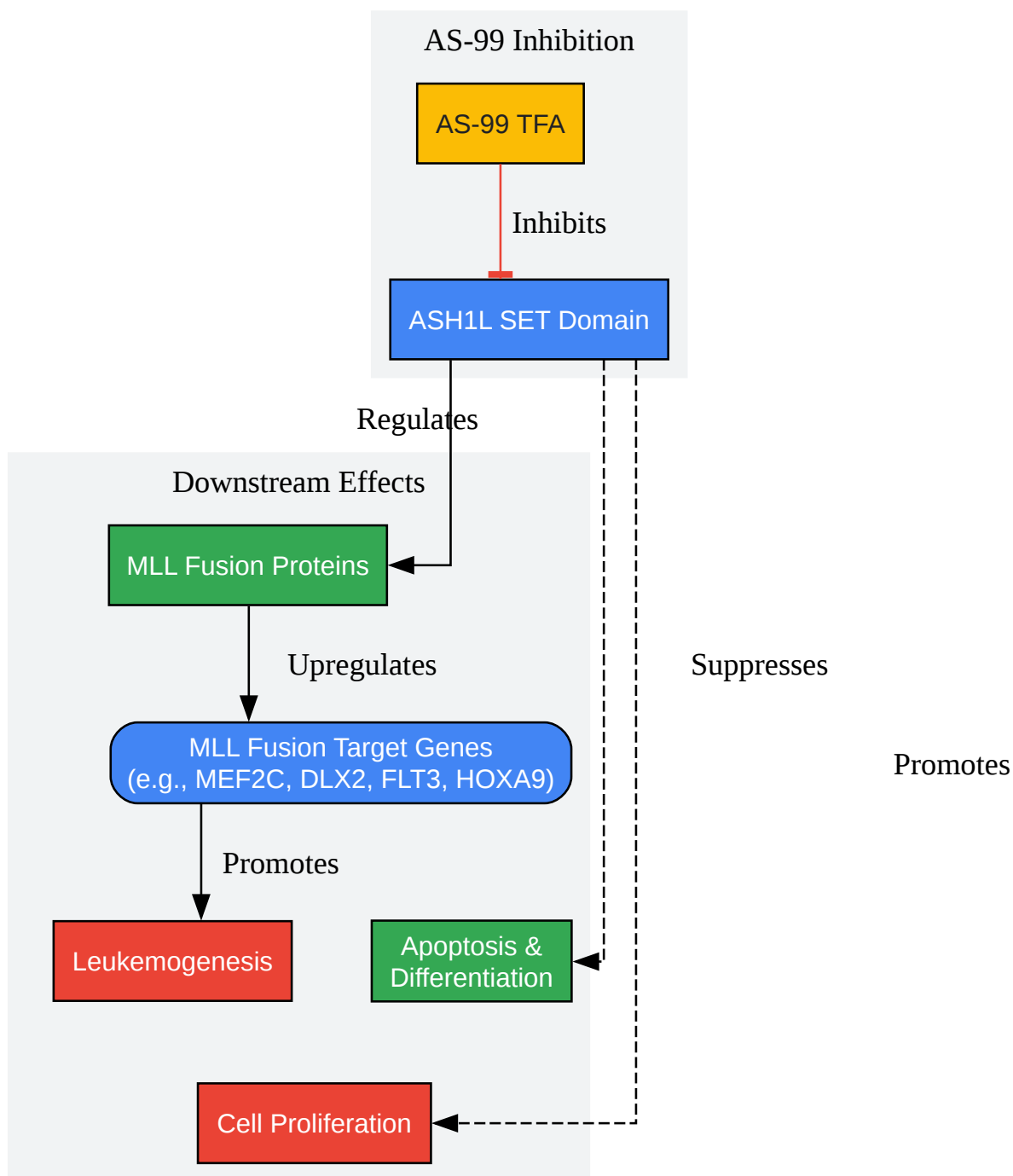
These application notes provide detailed protocols for the dosage and administration of **AS-99 TFA**, a potent and selective inhibitor of ASH1L histone methyltransferase, in mouse models of leukemia. The following information is intended for researchers, scientists, and drug development professionals.

Overview and Mechanism of Action

AS-99 TFA is a first-in-class inhibitor of the ASH1L histone methyltransferase, demonstrating anti-leukemic activity.[1] It functions by selectively binding to the SET domain of ASH1L, blocking its catalytic activity.[2][3] This inhibition leads to the downregulation of MLL fusion target genes, such as MEF2C, DLX2, FLT3, and HOXA9, which are crucial for leukemogenesis.[2] In MLL-rearranged leukemia cells, AS-99 has been shown to block cell proliferation, induce apoptosis and differentiation, and ultimately reduce the leukemia burden in vivo.[2]

The trifluoroacetic acid (TFA) salt form of AS-99 is commonly used for in vivo studies. It is important to be aware that TFA salts can sometimes influence experimental outcomes, and researchers should consider potential effects on cell growth or other biological assays.

Signaling Pathway of AS-99 Action



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Caption: Mechanism of **AS-99 TFA** in MLL-rearranged leukemia.

In Vivo Administration Data

The following tables summarize the pharmacokinetic parameters and dosing regimen for **AS-99 TFA** in a xenotransplantation mouse model of MLL leukemia.

Table 1: Pharmacokinetic Parameters of AS-99 in Mice

Administration Route	AUC (hr*ng/mL)	Cmax (μM)	Half-life (h)
Intravenous (i.v.)	9701	>10	~5-6
Intraperitoneal (i.p.)	10699	>10	~5-6

Data obtained from studies in NSG mice.

Table 2: Recommended In Vivo Dosing Protocol

Parameter	Details
Compound	AS-99 TFA
Mouse Model	8- to 10-week old female NSG mice bearing MV4;11 cells
Dosage	30 mg/kg
Administration Route	Intraperitoneal (i.p.)
Frequency	Once daily (q.d.)
Duration	14 consecutive days
Vehicle	See Protocol 1 or 2 below

This protocol has been shown to reduce the leukemia burden in a xenotransplantation mouse model.

Experimental Protocols

Preparation of AS-99 TFA for In Vivo Administration

AS-99 TFA can be formulated for intraperitoneal injection using one of the following protocols.

Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation

This protocol yields a clear solution with a solubility of at least 2.5 mg/mL.

Materials:

- **AS-99 TFA**
- Dimethyl sulfoxide (DMSO)
- PEG300
- Tween-80
- Saline

Procedure:

- Add each solvent sequentially.
- Prepare a 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline solution.
- For a 1 mL working solution, add 100 μ L of a 25.0 mg/mL DMSO stock solution of **AS-99 TFA** to 400 μ L of PEG300 and mix thoroughly.
- Add 50 μ L of Tween-80 and mix until the solution is homogeneous.
- Add 450 μ L of Saline to reach the final volume of 1 mL.
- If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.

Protocol 2: DMSO/SBE- β -CD/Saline Formulation

This protocol also yields a clear solution with a solubility of at least 2.5 mg/mL.

Materials:

- **AS-99 TFA**
- Dimethyl sulfoxide (DMSO)

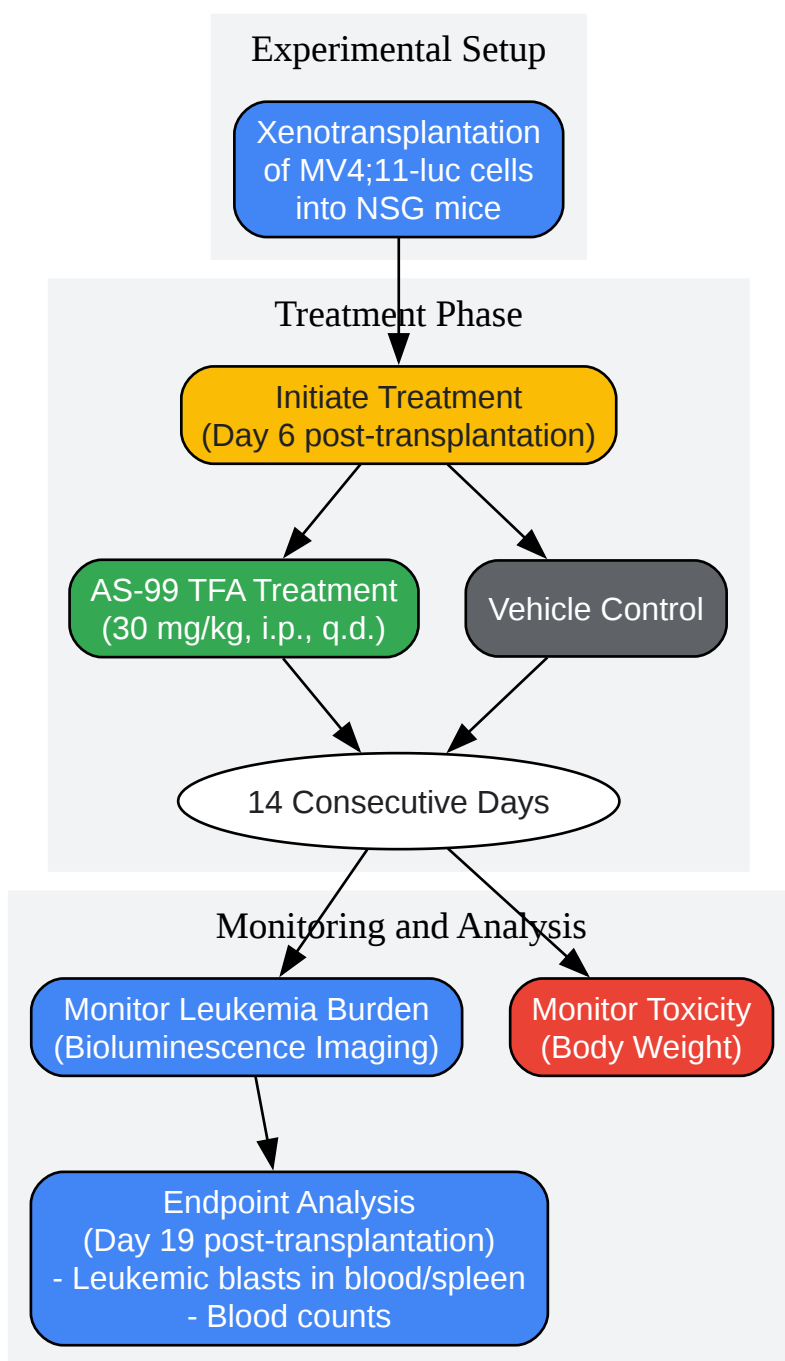
- 20% SBE- β -CD in Saline

Procedure:

- Add each solvent sequentially.
- Prepare a solution of 10% DMSO and 90% (20% SBE- β -CD in Saline).

In Vivo Efficacy Study Workflow

The following diagram outlines the typical workflow for an in vivo efficacy study of **AS-99 TFA** in a leukemia mouse model.



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Caption: Workflow for an in vivo efficacy study of **AS-99 TFA**.

Administration Protocol

Animal Model:

- 8- to 10-week old female NSG (NOD scid gamma) mice are typically used for xenotransplantation models with human leukemia cells.

Procedure:

- Animal Acclimatization: Allow mice to acclimate to the facility for at least one week prior to the start of the experiment.
- Cell Implantation: Xenotransplant MV4;11 cells expressing luciferase into the mice.
- Tumor Burden Monitoring: Monitor the progression of leukemia by bioluminescence imaging.
- Treatment Initiation: Begin treatment with **AS-99 TFA** or vehicle control six days after transplantation.
- Injection: Administer 30 mg/kg of **AS-99 TFA** or vehicle intraperitoneally once daily for 14 consecutive days.
- Monitoring:
 - Monitor the body weight of the mice regularly to assess toxicity. A slight reduction (~10%) in body weight may be observed after 7 days of treatment, which may become less pronounced with continued treatment.
 - Continue to monitor leukemia burden using bioluminescence imaging.
- Endpoint Analysis: At the end of the treatment period (e.g., day 19 post-transplantation), euthanize the mice and collect peripheral blood and spleen to quantify the level of leukemic blasts (human CD45+ cells).

Expected Outcomes

Treatment with **AS-99 TFA** at the recommended dosage is expected to result in a significant reduction in leukemia burden. This can be observed through a decrease in the bioluminescence signal compared to the vehicle-treated control group. A lower level of leukemic blasts in the peripheral blood and spleen of AS-99-treated mice is also an anticipated outcome. Importantly, this treatment regimen has not been found to significantly affect blood counts in normal mice, suggesting a favorable toxicity profile.

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